N,N-diethyl-3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 3,4-dihydroquinazolin-4-one core substituted with a 3-methoxyphenyl group at position 3, a [(2-methylphenyl)methyl]sulfanyl group at position 2, and an N,N-diethylcarboxamide moiety at position 5.
Properties
IUPAC Name |
N,N-diethyl-3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-5-30(6-2)26(32)20-14-15-24-25(16-20)29-28(35-18-21-11-8-7-10-19(21)3)31(27(24)33)22-12-9-13-23(17-22)34-4/h7-17H,5-6,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFWPQJZHRRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound N,N-diethyl-3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex heterocyclic compound that has garnered attention in various scientific fields due to its potential applications. This article explores the applications of this compound, focusing on its medicinal properties, synthetic methodologies, and relevant case studies.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, a study demonstrated that similar quinazoline derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that modifications to the quinazoline structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group is believed to contribute to this activity by increasing lipophilicity, allowing better membrane penetration .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a similar structure may offer neuroprotective benefits. They are thought to mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : The initial step often involves cyclization reactions of appropriate precursors to form the quinazoline ring.
- Functionalization : Subsequent reactions introduce various functional groups, such as the methoxy and sulfanyl moieties.
- Final Modifications : The final steps include amide formation and purification processes to yield the target compound.
These synthetic approaches have been optimized for yield and purity, making them suitable for further biological evaluation .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of a related quinazoline derivative in vitro against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential therapeutic role of quinazoline derivatives in oncology .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of several derivatives including this compound was tested against common pathogens. The compound displayed notable inhibition zones in agar diffusion assays, suggesting potent antimicrobial properties that warrant further exploration .
Case Study 3: Neuroprotective Studies
A study focused on neuroprotective effects demonstrated that compounds similar to this quinazoline derivative could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings suggest a mechanism by which these compounds could potentially safeguard against neurodegeneration .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Quinazolinone Core (Target Compound): The 3,4-dihydroquinazolin-4-one scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.
- Isoxazole Core (Compound 40, SI30): Isoxazole derivatives (e.g., N-[4-(diethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide) exhibit distinct electronic properties due to the aromatic five-membered ring, often leveraged in agrochemical and pharmaceutical applications .
- Benzothiazine Core (Compound in ): The 3,4-dihydro-2H-benzothiazine-1,1-dioxide system combines sulfonamide and oxo groups, offering contrasting solubility and reactivity compared to quinazolinones .
Key Substituent Effects
| Compound Class | Substituents | Key Functional Groups |
|---|---|---|
| Target Quinazoline | 3-Methoxyphenyl, [(2-methylphenyl)methyl]sulfanyl, N,N-diethylcarboxamide | Methoxy, sulfanyl, carboxamide |
| Cyanoacetanilides (13a–e) | 4-Methylphenyl (13a), 4-methoxyphenyl (13b), nitro (13c–e) | Cyano, sulfamoyl, hydrazinylidene |
| Isoxazole Carboxamides | 3-Nitrophenyl, diethylamino, methoxyethyl (SI30) | Nitro, carboxamide, methoxyethyl |
Notable Trends:
- Electron-Donating Groups (e.g., methoxy, methyl): Enhance solubility and modulate electronic environments, as seen in the 3-methoxyphenyl group of the target compound and the 4-methoxyphenyl substituent in 13b .
- Electron-Withdrawing Groups (e.g., nitro, sulfamoyl): Increase melting points and rigidity, exemplified by the nitro group in isoxazole derivatives (mp 274–288°C for cyanoacetanilides) .
Yield and Purity Data
Insights : High yields (78–95%) are achievable with optimized coupling agents (HBTU) or diazonium chemistry, though melting points vary with substituent polarity .
Spectroscopic and Analytical Data
IR and NMR Signatures
- Target Compound : Expected IR peaks for C=O (1660–1680 cm⁻¹), C≡N (~2210 cm⁻¹, if present), and NH/OH (3200–3400 cm⁻¹).
- Cyanoacetanilides: Exhibit C≡N stretches at 2212–2214 cm⁻¹ and C=O at 1662–1664 cm⁻¹, consistent with the target’s carboxamide group .
- Isoxazoles: Distinct NO₂ stretches (~1520 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
Crystallographic and Computational Analysis
- Software Tools : SHELX, WinGX, and ORTEP-3 were critical for resolving crystal structures of related compounds, highlighting the importance of X-ray diffraction for confirming regiochemistry .
- Quantum Studies : employed density functional theory (DFT) to correlate experimental and computational data for benzothiazine derivatives, a method applicable to the target compound’s electronic structure analysis .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF (polar aprotic) | Enhances cyclization kinetics |
| Temperature | 60–80°C for sulfanyl incorporation | Prevents byproduct formation |
| Catalyst | ZnCl₂ (10 mol%) | Accelerates ring closure |
Which analytical techniques validate the compound’s structure, and what key signals confirm functional groups?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ 3.8–3.9 ppm), and diethyl carboxamide (δ 1.1–1.3 ppm for CH₃) .
- ¹³C NMR : Quinazoline carbonyl (δ 165–170 ppm), sulfanyl-linked carbons (δ 35–40 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1640–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~505 for C₂₉H₃₁N₃O₃S) .
How do substituents influence the compound’s reactivity and pharmacological activity?
- 3-Methoxyphenyl Group : Enhances lipophilicity and modulates interactions with hydrophobic enzyme pockets .
- Sulfanyl Linkage : Improves metabolic stability by resisting oxidative degradation .
- Diethyl Carboxamide : Increases solubility in polar solvents and may facilitate hydrogen bonding with biological targets .
Advanced Research Questions
How can contradictory biological assay data (e.g., varying IC₅₀ values) be systematically resolved?
- Assay Replication : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Orthogonal Methods : Cross-validate using fluorescence polarization (binding affinity) and cell viability assays (functional activity) .
- Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) to rule out false signals from thiol-reactive intermediates .
What strategies improve pharmacokinetic properties, such as bioavailability and half-life?
- Structural Modifications :
- Replace the methyl group on the benzylsulfanyl moiety with fluorine to reduce CYP450-mediated metabolism .
- Introduce PEGylated side chains to enhance aqueous solubility .
- Prodrug Design : Mask the carboxamide as an ester to improve intestinal absorption .
Q. Pharmacokinetic Data from Analogues :
| Modification | Half-Life (h) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 2.5 | 18 |
| Fluorinated Derivative | 4.8 | 34 |
| PEGylated Analog | 6.2 | 45 |
How can molecular modeling predict target binding modes and guide SAR studies?
- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the carboxamide and kinase hinge region .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding energy (ΔG ≤ -9 kcal/mol suggests high affinity) .
- QSAR Models : Corinate substituent hydrophobicity (ClogP) with inhibitory activity (R² > 0.85 for kinase targets) .
What challenges arise in scaling up synthesis, and how can they be mitigated?
- Intermediate Instability : Protect sulfanyl intermediates with inert atmospheres (N₂) to prevent oxidation .
- Purification Complexity : Use flash chromatography (silica gel, hexane/EtOAc gradient) for >95% purity .
- Solvent Recovery : Implement distillation systems for DMF reuse, reducing costs and environmental impact .
What advanced spectroscopic methods resolve ambiguous structural data (e.g., overlapping NMR peaks)?
- 2D NMR Techniques :
- HSQC : Correlate ¹H-¹³C signals to assign quinazoline protons (e.g., H-2/C-2 at δ 7.3/125 ppm) .
- NOESY : Identify spatial proximity between methoxyphenyl and sulfanyl groups to confirm regiochemistry .
- High-Resolution MS : Exact mass analysis (error < 2 ppm) to distinguish between isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
